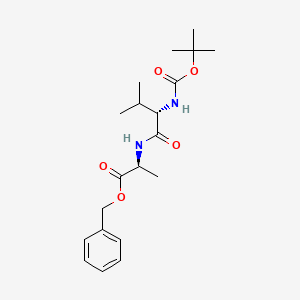

Boc-Val-Ala-OBn

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(4,5)6)17(23)21-14(3)18(24)26-12-15-10-8-7-9-11-15/h7-11,13-14,16H,12H2,1-6H3,(H,21,23)(H,22,25)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWBPPZWWQDSGU-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for Boc Val Ala Obn

Solution-Phase Peptide Synthesis Strategies for Boc-Val-Ala-OBn

Solution-phase peptide synthesis (SPPS) offers a classical and versatile approach for preparing this compound, allowing for the isolation and characterization of intermediates at each step. The core of this methodology lies in the formation of an amide bond between the carboxyl group of a protected amino acid and the amino group of another. bachem.com

The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization. nbinno.com A variety of reagents are available, broadly classified into phosphonium (B103445) and aminium (uronium) salts, which convert the carboxylic acid into a more reactive species. bachem.comsigmaaldrich.com

Uronium/aminium-based reagents like HBTU, TBTU, and HATU, and phosphonium-based reagents such as PyBOP and PyAOP are commonly employed. bachem.comsigmaaldrich.com The efficiency of these reagents is often enhanced by the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives. uniurb.it For instance, HATU, which incorporates the more reactive HOAt, often leads to faster coupling rates compared to HBTU. bachem.comsigmaaldrich.com More recent developments have introduced oxyma-based reagents like COMU, which offer high coupling efficiency and a better safety profile as they are not based on potentially explosive triazole compounds. sigmaaldrich.comacs.org The general order of reactivity for the active esters generated is OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

| Coupling Reagent | Class | Additive/Leaving Group | Key Characteristics | Ref. |

|---|---|---|---|---|

| HBTU | Aminium (Uronium) | HOBt | Widely used, good for routine synthesis. | sigmaaldrich.com |

| HATU | Aminium (Uronium) | HOAt | Highly efficient, faster coupling rates than HBTU. | bachem.comsigmaaldrich.com |

| HCTU | Aminium (Uronium) | 6-Cl-HOBt | High coupling efficiency, low racemization. | nbinno.com |

| PyBOP | Phosphonium | HOBt | Good for routine synthesis, does not cause guanidinylation. | sigmaaldrich.com |

| COMU | Aminium (Uronium) | OxymaPure | High reactivity, non-explosive, good solubility. | bachem.comacs.org |

Beyond the coupling reagent, the reaction conditions and solvent system play a critical role in the synthesis of this compound. The choice of solvent is crucial for ensuring the solubility of reactants and byproducts. rsc.org Dimethylformamide (DMF) is a common solvent in peptide synthesis due to its excellent solvating properties. rsc.orgpeptide.com Other solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) are also utilized. peptide.comacs.org The concentration of reactants can also influence the reaction rate and yield.

The selection of a base is another important parameter. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used to neutralize the protonated amino component and facilitate the coupling reaction. bachem.com Optimization experiments often involve screening different solvents, bases, and reaction temperatures to identify the conditions that provide the highest yield and purity of the desired dipeptide. researchgate.net For instance, a study on T3P® as a coupling reagent optimized the reaction conditions by testing various solvents and bases to achieve high conversion rates in a short time. rsc.org

| Parameter | Options | Considerations | Ref. |

|---|---|---|---|

| Solvent | DMF, DCM, NMP, Acetonitrile, THF | Solubility of reactants and byproducts, potential for side reactions. | peptide.com |

| Base | DIPEA, NMM, Collidine | Basicity can influence racemization; steric hindrance can be a factor. | bachem.comuni-kiel.de |

| Temperature | 0 °C to Room Temperature (or higher) | Higher temperatures can increase reaction rates but may also increase side reactions. | rsc.org |

| Concentration | Varies (e.g., 0.1 M) | Higher concentrations can favor intermolecular coupling over intramolecular side reactions. | rsc.org |

The formation of the amide bond in dipeptide synthesis is a two-step process: activation of the carboxyl group followed by nucleophilic attack by the amino group. bachem.com The coupling reagent facilitates the first step by converting the carboxylic acid into a more reactive intermediate, such as an active ester. sigmaaldrich.com For example, with carbodiimides, an O-acylisourea intermediate is formed, which can then react with the amine or be converted to a more stable active ester in the presence of an additive like HOBt. uniurb.it

Mechanistic studies aim to understand the intricacies of these reactions to minimize side reactions like racemization. uni-kiel.de Racemization can occur through direct enolization or, more commonly, via the formation of a 5(4H)-oxazolone intermediate. uniurb.it The structure of the coupling reagent, the nature of the protecting groups, and the reaction conditions all influence the propensity for racemization. uni-kiel.de For instance, the use of additives like HOAt is known to suppress racemization by forming highly reactive esters that couple quickly, minimizing the lifetime of the racemization-prone activated species. sigmaaldrich.com

Scaling up the synthesis of this compound from the laboratory bench to a larger scale presents several challenges. gappeptides.com In solution-phase synthesis, the purification of intermediates and the final product, often requiring chromatography, can become cumbersome and costly at a larger scale. nih.gov Therefore, strategies that minimize the need for chromatographic purification are highly desirable. This can include developing protocols where byproducts are easily removed by extraction or crystallization. nih.govgoogle.com

Other factors to consider during scale-up include reaction time, temperature control, and the cost and availability of reagents and solvents. gappeptides.com The Group-Assisted Purification (GAP) chemistry is an example of a strategy designed to simplify purification in solution-phase synthesis, thereby facilitating scale-up. nih.gov Efficient mixing and heat transfer also become more critical as the reaction volume increases. gappeptides.com

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing this compound Scaffolds

While this compound is a product of synthesis, it can also serve as a precursor or building block in solid-phase peptide synthesis (SPPS), particularly in fragment condensation strategies. In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. bachem.compeptide.com The Boc/Bzl protection scheme is a classical approach in SPPS, where Boc is used for temporary Nα-amino group protection and benzyl-based groups for side-chain protection. peptide.com

Several methods exist for loading Boc-amino acids onto resins. For Merrifield resins, the cesium salt method is often preferred as it minimizes racemization. chempep.comsigmaaldrich.com This involves converting the Boc-amino acid to its cesium salt, which then reacts with the chloromethyl groups on the resin. sigmaaldrich.com For hydroxymethyl-functionalized resins like Wang resin, other methods such as using the symmetrical anhydride (B1165640) of the protected amino acid with a catalytic amount of DMAP are employed. sigmaaldrich.com However, for amino acids prone to racemization, alternative resins and loading procedures are recommended. merckmillipore.com Trityl-based resins, for example, are beneficial for loading sensitive amino acids as the attachment does not require activation of the incoming amino acid, thus preventing racemization. merckmillipore.com The substitution level of the resin, which indicates the amount of the first amino acid attached, must be carefully controlled and determined to ensure efficient subsequent coupling steps. sigmaaldrich.com

Evaluation of Boc-Chemistry Deprotection Protocols in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in Solid-Phase Peptide Synthesis (SPPS). peptide.com In this approach, the temporary Nα-amino protecting group is the Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups. peptide.comluxembourg-bio.com The deprotection of the Boc group is a critical, repeated step in the elongation of the peptide chain.

This process is typically achieved under moderately acidic conditions, most commonly with a 50% solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comchempep.com The reaction is usually rapid, involving a prewash followed by a 15-to-25-minute cleavage reaction. chempep.com A key challenge in Boc chemistry is that the protection scheme is not fully orthogonal; both Boc and benzyl-type protecting groups are acid-labile. peptide.com However, a practical selectivity is achieved because the Boc group can be removed by moderate acids like TFA, whereas the benzyl (B1604629) groups require very strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. peptide.comluxembourg-bio.comrsc.org

During the TFA-mediated deprotection, reactive tert-butyl carbonium ions are generated. peptide.com These cations can lead to undesired side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) if present in the sequence. peptide.com To prevent the formation of these peptide side products, scavengers like 0.5% dithioethane (DTE) are often added to the cleavage solution to trap the carbocations. peptide.com

Following deprotection, the newly exposed N-terminal amine exists as a TFA salt. This salt must be neutralized to the free amine before the subsequent coupling reaction can proceed. peptide.com This is commonly done by washing the peptide-resin with a base, such as a solution of diisopropylethylamine (DIEA) in DCM. peptide.com Alternatively, in situ neutralization protocols have been developed where the neutralization is performed concurrently with the coupling step, using reagents like HBTU or HATU. peptide.com

The final step in Boc-SPPS involves the global deprotection of all side-chain protecting groups and the cleavage of the completed peptide from the resin support. This traditionally requires treatment with hazardous HF, which necessitates specialized equipment. luxembourg-bio.comnih.gov Due to the hazards associated with HF, alternative strong acids like TFMSA have been explored and found to perform comparably for on-resin global deprotection. rsc.org

| Step | Reagent/Protocol | Purpose | Potential Issues |

| Nα-Deprotection | 50% TFA in DCM | Cleavage of the temporary Boc group. chempep.com | Formation of tert-butyl cations leading to side reactions. peptide.com |

| Scavenging | 0.5% Dithioethane (DTE) | Traps tert-butyl cations to prevent side-product formation. peptide.com | Required for sequences containing Trp, Cys, or Met. peptide.com |

| Neutralization | 5-10% DIEA in DCM | Converts the N-terminal amine TFA salt to the free amine for the next coupling. peptide.com | Requires multiple washing steps. |

| In Situ Neutralization | HBTU/HATU with DIEA | Combines neutralization and coupling into a single step. peptide.com | N/A |

| Final Cleavage | Hydrogen Fluoride (HF) or TFMSA | Removes permanent side-chain protecting groups and cleaves the peptide from the resin. peptide.comrsc.org | HF is highly hazardous; TFMSA is a safer alternative. rsc.orgnih.gov |

Segment Condensation Strategies Employing this compound Fragments

For the synthesis of large peptides and proteins, a convergent approach known as segment condensation is often more efficient than a linear, stepwise synthesis. nih.gov This strategy involves the chemical ligation of several shorter, protected peptide fragments to assemble the final, full-length polypeptide. nih.govresearchgate.net The dipeptide this compound is an ideal candidate for use as a building block in such a strategy.

In a typical segment condensation approach, fragments like this compound are first synthesized, often via solution-phase methods or SPPS, and purified. These protected segments are then strategically coupled together. One of the most powerful methods for segment condensation is Native Chemical Ligation (NCL), which involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov This chemoselective reaction forms a native peptide bond at the ligation site. nih.gov

While Boc-SPPS is well-suited for preparing peptide thioesters, the use of this compound would typically occur in a more classical fragment condensation context, where standard peptide coupling reagents are used to join the C-terminus of one fragment to the N-terminus of another. researchgate.net

Hypothetical Application of this compound in Segment Condensation:

Fragment Synthesis: this compound is synthesized and purified. The Boc group protects the N-terminus, while the benzyl ester (OBn) protects the C-terminus.

Selective Deprotection: To be used as a C-terminal fragment, the Boc group would be removed using TFA. To be used as an N-terminal fragment, the benzyl ester would need to be removed (e.g., by hydrogenolysis) to free the carboxylic acid for activation.

Coupling: The deprotected fragment is then coupled to another peptide segment using coupling reagents, carefully controlling conditions to minimize racemization, a common risk during fragment coupling. scripps.edu

This convergent strategy offers several advantages over linear SPPS for long sequences, including the synthesis of shorter, more manageable fragments that can be purified individually, leading to a purer final product. nih.gov

Mitigation of Aggregation Phenomena in Hydrophobic Sequence Synthesis

Peptide chains containing stretches of hydrophobic amino acids, such as the Val-Ala sequence in this compound, have a strong tendency to self-associate and form aggregated structures during SPPS. peptide.comsigmaaldrich.comresearchgate.net This aggregation can hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete coupling and deprotection reactions, and ultimately resulting in failed syntheses or low purity of the crude product. peptide.comsigmaaldrich.com The synthesis of a model peptide, Val-Ala-Val-Ala-Gly, is a well-known example used to evaluate methods for overcoming aggregation. mdpi.comnih.gov

Several strategies have been developed to disrupt the inter-chain hydrogen bonding that causes aggregation:

Solvent Modification: The choice of solvent plays a critical role. Polar organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are known to improve solvation and inhibit aggregation. nih.gov A "magic mixture" composed of DCM, DMF, and NMP (1:1:1) has been successfully used for the synthesis of difficult hydrophobic sequences. nih.gov

Elevated Temperature and Microwave Irradiation: Increasing the reaction temperature can help to disrupt secondary structures and improve reaction kinetics. peptide.com Microwave irradiation is particularly effective, as it not only accelerates the synthesis but also reduces aggregation. peptide.commdpi.com

Chaotropic Salts: The addition of chaotropic salts, such as CuLi or NaClO4, to the reaction mixture can disrupt hydrogen bonding networks and reduce aggregation. peptide.com

Backbone Protection: A highly effective method is the incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the α-nitrogen of an amino acid residue. peptide.comsigmaaldrich.com These groups physically prevent the formation of the hydrogen bonds responsible for aggregation. Inserting an Hmb-protected residue every six to seven amino acids can effectively disrupt aggregation in long peptides. peptide.com

| Mitigation Strategy | Mechanism | Example/Application |

| Solvent Choice | Improves solvation of the peptide chain. nih.gov | Using NMP, DMSO, or a "magic mixture" (DCM:DMF:NMP). nih.gov |

| Microwave Irradiation | Disrupts secondary structures through rapid, efficient heating. peptide.commdpi.com | Used to improve yield and purity in the synthesis of aggregating sequences like Val-Ala-Val-Ala-Gly. mdpi.com |

| Chaotropic Salts | Disrupts hydrogen bonding networks. peptide.com | Addition of salts like CuLi or KSCN. peptide.com |

| Backbone Protection | Sterically hinders inter-chain hydrogen bond formation. peptide.comsigmaaldrich.com | Incorporating Hmb- or Dmb-protected amino acids into the sequence. peptide.comsigmaaldrich.com |

Green Chemistry Innovations in the Synthesis of this compound

In response to growing environmental concerns, significant efforts have been made to develop more sustainable methods for peptide synthesis, aiming to reduce the reliance on hazardous and volatile organic solvents. nih.govresearchgate.net

Development of Aqueous-Based Peptide Coupling Methodologies

A major innovation in green peptide chemistry is the development of synthesis methods that use water as the primary solvent. nih.govresearchgate.net The main challenge for this approach is the poor water solubility of the N-protected amino acid building blocks, such as Boc-amino acids. mdpi.com To overcome this, a technology utilizing water-dispersible Boc-amino acid nanoparticles has been developed. mdpi.comnih.govresearchgate.net

In this method, the Boc-amino acids are converted into nanoparticles that can be suspended in water, allowing the coupling reaction to proceed efficiently on the solid-phase resin without the need for organic solvents. mdpi.com This aqueous-based SPPS has been successfully demonstrated for the synthesis of various peptides, including hydrophobic sequences known to aggregate, proving its viability as an environmentally friendly alternative to traditional methods. mdpi.comnih.gov The Boc strategy is particularly well-suited for green chemistry because the deprotection step generates only gaseous byproducts (isobutylene and carbon dioxide), minimizing chemical waste. researchgate.net

Microwave-Assisted Peptide Synthesis for Enhanced Reaction Kinetics

Microwave-assisted peptide synthesis has emerged as a powerful tool for dramatically accelerating chemical reactions. nih.govluxembourg-bio.com Applying microwave energy during the coupling and deprotection steps of SPPS can reduce reaction times from hours to minutes. nih.govbiotage.com For instance, most amino acid couplings can be completed in just 5 minutes with microwave assistance. nih.gov

This technology has been successfully applied to Boc-SPPS, where microwave irradiation not only speeds up the synthesis but also leads to higher purity and yield of the final peptide. mdpi.comnih.gov The rapid and efficient heating provided by microwaves is particularly beneficial for synthesizing "difficult sequences," such as those prone to aggregation, by disrupting the formation of stable secondary structures. mdpi.comnih.gov The combination of aqueous-based synthesis using Boc-amino acid nanoparticles with microwave irradiation represents a significant advancement in green peptide chemistry, offering both speed and sustainability. mdpi.comresearchgate.net

| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS |

| Coupling Time | 1-2 hours | ~5 minutes nih.gov |

| Deprotection Time | ~15-30 minutes chempep.com | ~3 minutes nih.gov |

| Efficiency | Lower for difficult/aggregating sequences. peptide.com | Significantly improved yield and purity, especially for difficult sequences. mdpi.comnih.govnih.gov |

| Total Synthesis Time | Days | Can be reduced to hours (e.g., overnight for a 30-mer). nih.gov |

Solvent-Free Mechanochemical Approaches for Peptide Bond Formation

A truly innovative and sustainable frontier in peptide synthesis is the use of mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling) in the absence of bulk solvents. researchgate.netresearchgate.net This solvent-free approach aligns perfectly with the principles of green chemistry by eliminating solvent waste, which is a major contributor to the environmental impact of chemical synthesis. researchgate.net

Research has demonstrated that peptide bonds can be formed by the mechanical and thermal activation of amino acids, often in the presence of a mineral catalyst like TiO2. researchgate.net Ball milling of amino acids has been shown to enable their oligomerization, providing an alternative route for peptide synthesis. researchgate.netnih.gov While much of the initial research has focused on prebiotic chemistry, the findings establish a dynamic process for peptide bond formation that could be harnessed for modern synthetic applications. nih.gov This solvent-free methodology holds promise for the environmentally benign synthesis of dipeptides like Val-Ala, representing a paradigm shift away from traditional solution- and solid-phase methods.

Utilization of Recyclable Catalytic Systems in this compound Synthesis

The development of sustainable and cost-effective synthetic protocols has spurred research into recyclable catalytic systems for peptide bond formation. These systems offer the potential to reduce waste and simplify purification processes. While traditional peptide synthesis often relies on stoichiometric coupling reagents, catalytic methods are gaining prominence.

One promising approach involves the use of small molecule organocatalysts that can be recovered and reused. For instance, a catalyst design incorporating the redox recycling of diselenide and phosphine (B1218219) has been developed for peptide synthesis. acs.org This system, which can utilize air as the ultimate oxidant and phenylsilane (B129415) as the ultimate reductant, has demonstrated high yields in the coupling of various amino acids, including Boc-Ala-OH. acs.org The catalyst's ability to function in more environmentally benign solvents like acetonitrile further enhances its green credentials. acs.org

Immobilized organocatalysts represent another significant advancement in recyclable catalytic systems. By anchoring the catalyst to a solid support, such as a polymer resin, it can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. While specific examples for the synthesis of this compound are not extensively documented, the principles have been successfully applied to a variety of asymmetric reactions, demonstrating the potential of this strategy. Lipophilic cinchona squaramide organocatalysts, for example, have been designed for easy recovery by centrifugation after a homogeneous reaction, maintaining high activity and selectivity over multiple cycles. nih.gov

The application of these recyclable catalytic systems to the synthesis of this compound would involve adapting the reaction conditions to ensure efficient coupling between the N-protected valine (Boc-Val-OH) and the C-protected alanine (B10760859) (H-Ala-OBn). The choice of catalyst, solvent, and reaction temperature would be crucial in optimizing the yield and minimizing side reactions, particularly epimerization.

Table 1: Comparison of Recyclable Catalytic Systems

| Catalyst Type | Principle of Recyclability | Potential Advantages for this compound Synthesis | Key Considerations |

| Small Molecule Redox Catalyst | In-situ regeneration of the active catalytic species through a redox cycle. | Homogeneous catalysis can lead to higher reaction rates. Can be used in greener solvents. | Catalyst recovery might require specific extraction or precipitation techniques. |

| Immobilized Organocatalyst | Covalent attachment to a solid support (e.g., polymer resin). | Straightforward recovery by filtration. Potential for use in continuous flow reactors. | Mass transfer limitations can sometimes reduce reaction rates. Support stability is crucial. |

| Lipophilic-Tagged Catalyst | Introduction of a lipophilic tag to facilitate separation from the reaction medium. | Combines the benefits of homogeneous catalysis with ease of separation. | The tag must not interfere with the catalytic activity. Separation process needs to be efficient. |

Stereochemical Control and Epimerization Minimization During Coupling Reactions

Maintaining the chiral integrity of the amino acid residues is of utmost importance in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Epimerization, the change in configuration at a single stereocenter, is a significant side reaction that can occur during the activation and coupling steps.

Analysis of Epimerization Pathways of C-Terminal Amino Acids

The primary mechanism for the epimerization of the C-terminal amino acid, in this case, alanine, during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net This process is initiated by the activation of the carboxylic acid group of the N-protected amino acid (Boc-Val-OH). The activated intermediate can then undergo intramolecular cyclization to form the oxazolone (B7731731).

The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, making it susceptible to abstraction by a base present in the reaction mixture. mdpi.comnih.gov This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers of the oxazolone. When this racemic or partially racemized oxazolone reacts with the amino group of the incoming amino acid (H-Ala-OBn), it results in the formation of a dipeptide with a partially or fully epimerized C-terminal residue.

A second, less common pathway is the direct enolization of the activated carboxylic acid derivative, where a base directly abstracts the α-proton without the formation of an oxazolone. mdpi.comnih.gov

The rate of epimerization is influenced by several factors:

The nature of the activating group: Highly activating reagents can accelerate the formation of the oxazolone.

The presence and strength of a base: Bases are required to neutralize the protonated amino component and can also catalyze the abstraction of the α-proton from the oxazolone.

The solvent: Polar solvents can stabilize the enolate intermediate, thereby increasing the rate of epimerization. u-tokyo.ac.jp

The N-protecting group: Urethane-based protecting groups like Boc are known to suppress oxazolone formation to some extent compared to other types of protecting groups. researchgate.net

The C-terminal amino acid side chain: The side chain of the activated amino acid can influence the rate of both oxazolone formation and its subsequent enolization.

Strategies for Maintaining Chiral Integrity of Valine and Alanine Residues

Several strategies have been developed to minimize epimerization during the coupling of Boc-Val-OH to H-Ala-OBn, thereby preserving the chiral integrity of both the valine and the newly incorporated alanine residue.

A primary strategy is the use of coupling additives . Reagents such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are widely employed. u-tokyo.ac.jpbachem.compeptide.com These additives react with the activated amino acid to form an active ester, which is less prone to oxazolone formation and subsequent epimerization than the initial activated species. bachem.com These additives also accelerate the coupling reaction, which further reduces the time the activated amino acid is susceptible to epimerization. u-tokyo.ac.jp

The choice of coupling reagent itself is critical. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, they are often used in conjunction with additives to suppress racemization. bachem.com Newer generations of coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP), are designed to promote rapid coupling with minimal side reactions, including epimerization. bachem.com

Controlling the reaction temperature is another effective measure. Lowering the reaction temperature can significantly reduce the rate of epimerization. u-tokyo.ac.jp The use of weaker bases, such as 2,4,6-trimethylpyridine (B116444) (TMP), has also been shown to be beneficial in minimizing epimerization, particularly in sensitive couplings. nih.gov

Table 2: Strategies for Minimizing Epimerization in this compound Synthesis

| Strategy | Mechanism of Action | Practical Implementation |

| Use of Coupling Additives (e.g., HOBt, HOAt) | Formation of active esters that are less prone to oxazolone formation and racemization. u-tokyo.ac.jpbachem.compeptide.com | Addition of 1 equivalent of the additive along with the coupling reagent. |

| Selection of Coupling Reagent | Reagents like HATU and PyBOP promote rapid amide bond formation, minimizing the lifetime of the activated species. bachem.com | Choosing a modern coupling reagent known for low racemization potential. |

| Control of Reaction Temperature | Lower temperatures decrease the rate of the epimerization side reaction. u-tokyo.ac.jp | Performing the coupling reaction at 0 °C or below. |

| Choice of Base | Weaker bases are less likely to abstract the acidic α-proton of the oxazolone intermediate. nih.gov | Using a sterically hindered or weaker base like 2,4,6-trimethylpyridine (TMP). |

| Solvent Selection | Less polar solvents can disfavor the formation of the charged enolate intermediate. u-tokyo.ac.jp | Utilizing solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) where appropriate. |

Development of Analytical Methods for Stereochemical Purity Assessment

The development of robust analytical methods is crucial for accurately determining the stereochemical purity of the synthesized this compound. Several techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and direct method for separating the desired L,L-diastereomer from any L,D-, D,L-, or D,D-stereoisomers that may have formed. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the stereoisomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also invaluable tools. While stereoisomers have the same mass, they can often be separated chromatographically prior to MS detection. Furthermore, in some cases, the fragmentation patterns of diastereomers in the mass spectrometer can differ, allowing for their differentiation and quantification. nih.gov A particularly effective approach involves hydrolyzing the peptide in a deuterated acid. This allows for the differentiation of D-amino acids formed during the synthesis from those that might arise from racemization during the analytical sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess stereochemical purity. The NMR spectra of diastereomers are typically different, allowing for their individual signals to be resolved and quantified. acs.org In cases where the signals of the desired product and its epimer overlap, the use of chiral shift reagents or derivatization to form diastereomeric derivatives with distinct NMR spectra can be employed.

These analytical methods are essential not only for final product characterization but also for process optimization, allowing for the rapid screening of different reaction conditions to identify those that minimize epimerization.

Table 3: Analytical Methods for Stereochemical Purity Assessment of this compound

| Analytical Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Direct separation and quantification of stereoisomers. High sensitivity. | Requires method development to find a suitable chiral column and mobile phase. |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation analysis. nih.govnih.gov | High sensitivity and specificity. Can confirm the identity of impurities. | May not always be able to separate all stereoisomers chromatographically. |

| NMR Spectroscopy | Different chemical environments of nuclei in diastereomers lead to distinct NMR signals. acs.org | Provides detailed structural information. Non-destructive. | Lower sensitivity compared to HPLC and MS. May require chiral resolving agents for enantiomers. |

Reactivity and Chemical Transformations of Boc Val Ala Obn

Selective Deprotection Strategies for Boc and Benzyl (B1604629) Ester Groups

The ability to selectively cleave the Boc and benzyl ester protecting groups is central to the use of Boc-Val-Ala-OBn in multistep peptide synthesis. wikipedia.org This selective removal is achieved through orthogonal protection strategies, where one group can be removed in the presence of the other. wikipedia.orgorganic-chemistry.org

The tert-butoxycarbonyl (Boc) protecting group is specifically designed to be labile under acidic conditions. iris-biotech.de This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). iris-biotech.demasterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free N-terminal amine. commonorganicchemistry.com

Achieving selectivity—the removal of the Boc group without cleaving the acid-sensitive benzyl ester—depends on carefully controlled reaction conditions. researchgate.net While both groups are susceptible to acid, the Boc group is significantly more labile. iris-biotech.de Brief treatment with TFA is often sufficient to remove the Boc group while leaving the benzyl ester largely intact. masterorganicchemistry.comresearchgate.net For enhanced selectivity, especially when tert-butyl side-chain protecting groups are also present, various acidic reagents can be employed. researchgate.netresearchgate.net The choice of acid and solvent system is crucial for optimizing yield and preventing unwanted side reactions. researchgate.net

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temp, 15-30 min | Standard condition; highly effective. Risk of partial benzyl ester cleavage with prolonged reaction time. | masterorganicchemistry.comresearchgate.net |

| Hydrogen Chloride (HCl) | 4 M in 1,4-Dioxane, Room Temp, ~30 min | Provides good selectivity for Nα-Boc groups over tert-butyl esters and ethers. | researchgate.net |

| Methanesulfonic Acid (MeSO₃H) | 1.5–3.0 equiv. in tBuOAc:CH₂Cl₂ (4:1) | Reported for selective N-Boc deprotection in the presence of tert-butyl esters. | researchgate.net |

| Ferric Chloride (FeCl₃) | Catalytic amount in organic solvent | A mild Lewis acid condition for Boc removal, potentially offering different selectivity. | researchgate.net |

The benzyl ester at the C-terminus is stable to the acidic conditions used for Boc deprotection but can be efficiently removed through catalytic hydrogenolysis. wikipedia.orgscielo.org.mx This reaction involves treating the dipeptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). scielo.org.mxpsu.edu The process cleaves the benzyl C-O bond, liberating the C-terminal carboxylic acid and producing toluene (B28343) as a byproduct. This method is highly specific and does not affect the Boc protecting group, providing a clean route to the corresponding Boc-Val-Ala-OH. rsc.org

The Boc and benzyl ester groups form an orthogonal protection pair, which is a cornerstone of modern peptide synthesis. wikipedia.org Orthogonality means that each protecting group can be removed by a specific chemical method without affecting the other. organic-chemistry.org In the case of this compound:

The Boc group is removed with acid (e.g., TFA). organic-chemistry.org

The Benzyl ester is removed by hydrogenolysis (H₂/Pd-C). wikipedia.org

This orthogonality allows for two distinct pathways for further modification:

N-Terminal Elongation: Selective removal of the Boc group yields H-Val-Ala-OBn, which has a free amine ready for coupling to another amino acid, extending the peptide chain from the N-terminus. scielo.org.mx

C-Terminal Modification: Selective removal of the benzyl group yields Boc-Val-Ala-OH, which has a free carboxylic acid that can be activated for conjugation or coupling to other molecules. nih.gov

Chemical Reactions as a Dipeptide Building Block

Due to its orthogonal protection, this compound serves as an ideal dipeptide building block, offering controlled entry into subsequent synthetic steps for creating larger and more complex molecules. iris-biotech.deiris-biotech.de

Following the selective acid-mediated deprotection of the Boc group, the resulting dipeptide salt (e.g., TFA·H-Val-Ala-OBn) can be neutralized and used directly in the next peptide coupling step. masterorganicchemistry.com The exposed N-terminal amine of the valine residue acts as a nucleophile, attacking the activated carboxyl group of an incoming N-protected amino acid (such as another Boc- or Fmoc-protected amino acid). researchgate.netscielo.org.mx This acylation reaction forms a new peptide bond, elongating the chain to a tripeptide. The reaction is facilitated by standard peptide coupling reagents that activate the carboxylic acid of the incoming amino acid. mdpi.com

| Coupling Reagent Class | Examples | Function | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Activates carboxylic acids to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce side reactions. | masterorganicchemistry.commdpi.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Form highly reactive phosphonium-based active esters. | mdpi.com |

| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | Among the most efficient activators, forming active esters that react rapidly with amines to form peptide bonds with minimal epimerization. | scielo.org.mx |

Alternatively, selective hydrogenolysis of the benzyl ester provides Boc-Val-Ala-OH. The newly liberated C-terminal carboxylic acid is generally unreactive and requires activation to participate in conjugation or coupling reactions. nih.govmdpi.com This activation is typically achieved using the same classes of coupling reagents employed in peptide elongation. The reagent converts the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive species (such as an active ester or symmetrical anhydride) that is susceptible to nucleophilic attack. nih.govmdpi.com This activated C-terminus can then be reacted with a wide range of nucleophiles, such as amines or alcohols, to form amides, esters, or other conjugates, thereby attaching the dipeptide to other molecules or surfaces.

Side-Chain Modifications and Derivatization Strategies

While the alanine (B10760859) side chain (a methyl group) is relatively inert, the isopropyl group of the valine residue offers a target for C(sp³)–H activation reactions, enabling the introduction of new functional groups. These late-stage modifications are powerful tools for creating unnatural amino acids within a peptide sequence, which can significantly alter the peptide's biological activity and properties. researchgate.net

Iron-catalyzed C–H oxidation represents a viable strategy for the hydroxylation of the valine side chain. Studies on similar dipeptides have shown that catalysts can selectively oxidize aliphatic C–H bonds. For instance, the oxidation of a valine residue within a dipeptide has been achieved, demonstrating the feasibility of such transformations. nih.gov This approach allows for the introduction of a hydroxyl group at the tertiary carbon of the valine side chain.

Table 1: Examples of Side-Chain Functionalization on Valine-Containing Peptides

| Entry | Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| 1 | N-Ac-Val-Gly-OMe | Fe(PDP), H₂O₂ | N-Ac-Val(γ-OH)-Gly-OMe | 65 | nih.gov |

| 2 | Boc-Val-OMe | Pd(OAc)₂, 4-CN-C₆H₄I, AgOAc, KF | Mono- and diarylated products | 89 (combined) | acs.org |

| 3 | Phthalimide-protected valine | Pd(OAc)₂, Ligand, Arylating agent | γ-C–H arylated product | Moderate to good | rsc.org |

Data in this table is illustrative of reactions on valine residues in a peptide context and is extrapolated for this compound.

Palladium-catalyzed C–H arylation is another powerful method for modifying the valine side chain. Research has demonstrated the arylation of N-terminal amino acids in dipeptides without the need for an external directing group. acs.org In these reactions, the native amino acid moiety can act as a ligand to facilitate the C–H activation. For a substrate like this compound, after removal of the Boc group, the free N-terminus could direct the arylation of the valine side chain. Various arylating reagents can be employed to introduce diverse functionalities. acs.org

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The linear structure of this compound can be converted into cyclic structures through intramolecular reactions, most notably through the formation of 2,5-diketopiperazines (DKPs). DKPs are six-membered cyclic dipeptides that are widespread in nature and exhibit a range of biological activities. mdpi.comacs.org

The synthesis of a DKP from this compound requires a two-step process. First, the N-terminal Boc group and the C-terminal benzyl ester must be removed to yield the free dipeptide, H-Val-Ala-OH. This deprotection is typically achieved through acidolysis (e.g., with trifluoroacetic acid) for the Boc group and hydrogenolysis for the benzyl ester. masterorganicchemistry.com Following deprotection, the resulting dipeptide can undergo spontaneous or induced intramolecular cyclization. This cyclization can be promoted by heating in a high-boiling solvent or by using coupling agents. mdpi.comgoogle.com The intramolecular aminolysis leads to the formation of cyclo(Val-Ala). researchgate.net

Table 2: General Conditions for Diketopiperazine (DKP) Formation from Dipeptides

| Entry | Starting Dipeptide | Cyclization Condition | Product | Reference |

| 1 | H-Dipeptide-OMe | Reflux in toluene or xylene | DKP | mdpi.com |

| 2 | H-Dipeptide-OH | Microwave irradiation in water | DKP | mdpi.com |

| 3 | Boc-Dipeptide-OR | 1. Deprotection (e.g., TFA) 2. Base-mediated cyclization | DKP | google.com |

| 4 | N-PMB-Dipeptide-OMe | Acetic acid, 120 °C | PMB-DKP | acs.org |

This table presents general methods for DKP synthesis applicable to the deprotected form of this compound.

Rearrangement reactions offer another avenue for the chemical transformation of this compound. One notable pathway is the O- to N-acyl shift. While typically discussed in the context of depsipeptides containing serine or threonine, analogous rearrangements can be envisioned. peptide.com For instance, if the peptide bond were to be isomerized to an ester linkage (an iso-dipeptide), a subsequent O- to N-acyl shift, often promoted by a change in pH, would regenerate the native peptide bond. peptide.comrsc.org

A more synthetically relevant rearrangement is the Lossen rearrangement. This can be applied if the C-terminal benzyl ester of this compound is first converted to a hydroxamic acid (Boc-Val-Ala-NHOH). Treatment of this peptide hydroxamic acid with a carbodiimide (B86325) can induce a Lossen rearrangement of the hydroxamic acid to an isocyanate. This isocyanate can then be trapped by a nucleophile, such as an amino acid ester, to form a peptidyl urea (B33335) in a one-pot reaction. core.ac.uk This methodology allows for the insertion of a urea linkage into a peptide backbone.

Finally, an O to C acyl shift has been reported for peptides containing a dehydrolactic acid motif, leading to the formation of a backbone-embedded α,γ-diketoamide. acs.org While this specific transformation has not been documented for this compound, it highlights the potential for complex skeletal rearrangements within peptide structures under specific conditions.

Advanced Structural and Conformational Analysis of Boc Val Ala Obn and Its Extended Peptides

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic techniques are powerful tools for investigating the conformational preferences of peptides in solution. By analyzing various parameters obtained from Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), it is possible to deduce the predominant conformations and dynamic behavior of Boc-Val-Ala-OBn and related peptides.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Multi-dimensional NMR spectroscopy is a cornerstone for determining the solution-state structures of peptides. It provides information on through-bond and through-space atomic interactions, which are crucial for defining the peptide's three-dimensional arrangement.

The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of through-space distances between protons that are close in proximity (typically < 5 Å). In peptide structural analysis, specific NOE patterns are indicative of particular secondary structures. For instance, the observation of a CαH(i) to NH(i+1) NOE is a hallmark of a turn or helical conformation, as it indicates a short distance between the alpha-proton of one residue and the amide proton of the subsequent residue.

Studies on peptides containing Val and Ala residues have utilized NOE data to establish folded structures. For example, in designed β-hairpin peptides, specific interstrand NOEs provide clear evidence for the hairpin fold. core.ac.uk Similarly, in helical peptides, a series of sequential NH-NH NOEs are characteristic of a helical conformation. rsc.org For a dipeptide like this compound, while extended conformations are often favored, the presence of specific NOEs, such as between the Boc group protons and the amino acid side chains, can suggest the presence of folded or bent structures. beilstein-journals.org The analysis of NOE cross-peaks is a powerful method for the unambiguous assignment of stereochemistry and the determination of local conformation. ub.edu

The chemical shifts of amide protons (NH) are highly sensitive to their local environment. Specifically, their dependence on the solvent composition or temperature can reveal whether they are involved in intramolecular hydrogen bonding. Amide protons that are shielded from the solvent, typically by participating in a hydrogen bond, exhibit a smaller change in chemical shift when the solvent is altered (e.g., by titrating a hydrogen-bonding solvent like DMSO into a non-polar solvent like CDCl₃) or when the temperature is varied. ias.ac.inias.ac.in

Amide protons with low temperature coefficients (dδ/dT), generally less than 3 ppb/K in solvents like dimethylsulfoxide (DMSO), are considered to be solvent-shielded and likely involved in intramolecular hydrogen bonds. ias.ac.in Conversely, those with larger temperature coefficients are considered solvent-exposed. beilstein-journals.orgmdpi.com In studies of various peptides, this technique has been instrumental in identifying the number and location of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like helices and turns. ias.ac.inpsu.edu For this compound, a significant downfield shift of an NH proton upon addition of DMSO to a CDCl₃ solution would suggest it is solvent-exposed, whereas a minimal shift would indicate its participation in a hydrogen bond, likely forming a β-turn or γ-turn structure.

Table 1: Interpreting NH Proton Behavior in Different Environments

| Observation | Interpretation | Supporting Evidence |

|---|---|---|

| Large downfield shift of NH in CDCl₃-DMSO titration | Solvent-exposed NH proton | Indicates a lack of stable intramolecular hydrogen bonding. ias.ac.inias.ac.in |

| Small change in NH chemical shift in CDCl₃-DMSO titration | Solvent-shielded NH proton | Suggests involvement in an intramolecular hydrogen bond. ias.ac.inmdpi.com |

| High temperature coefficient (dδ/dT > 5 ppb/K) | Solvent-exposed NH proton | The amide proton is free and interacts with the solvent. ias.ac.in |

| Low temperature coefficient (dδ/dT < 3 ppb/K) | Solvent-shielded NH proton | The amide proton is involved in a stable intramolecular hydrogen bond. ias.ac.in |

The vicinal coupling constant, ³J(HNCαH), which describes the interaction between the amide proton and the Cα proton, is related to the backbone dihedral angle φ through the Karplus relationship. ias.ac.inlambris.com This relationship allows for the estimation of the φ angle, providing critical constraints for conformational analysis.

Large values of ³J(HNCαH) (typically > 8 Hz) are indicative of an extended or β-sheet conformation, corresponding to φ angles around -120°. rsc.org Smaller values (around 4-6 Hz) are often associated with helical conformations. While a single coupling constant can correspond to multiple possible dihedral angles, when used in conjunction with other NMR data like NOEs and theoretical energy calculations, it becomes a powerful tool for refining peptide structures. ias.ac.incore.ac.uk For this compound, measuring the ³J(HNCαH) values for both the Val and Ala residues can help to define the backbone conformation, distinguishing between extended, helical, or turn-like structures. beilstein-journals.orgrsc.org

Table 2: Relationship Between ³J(HNCαH) Coupling Constants and Peptide Conformation

| ³J(HNCαH) Value (Hz) | Associated Dihedral Angle (φ) | Implied Conformation |

|---|---|---|

| > 9 | ~ -120° ± 20° | Extended, β-sheet ias.ac.in |

| ~ 7-8 | Multiple possibilities | Often seen in dynamically averaging or some rigid helical structures ias.ac.in |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com VCD is particularly sensitive to the three-dimensional structure of molecules, making it a valuable tool for determining both the absolute configuration and the solution-state conformation of peptides. bruker.comchemrxiv.org

X-Ray Crystallography of this compound Derivatives and Related Peptides for Solid-State Conformations

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom can be determined, revealing detailed information about bond lengths, bond angles, and torsion angles.

The crystal structures of numerous protected dipeptides and longer peptide sequences have been determined, revealing a variety of conformations and intermolecular interactions. iucr.orgnih.gov For instance, the crystal structure of Boc-Phe-Leu-OBzl showed that six of the seven molecules in the asymmetric unit adopted folded conformations. iucr.orgnih.gov In many cases, peptides with N- and C-terminal protecting groups, such as Boc and OBn, form intermolecular hydrogen bonds, leading to the formation of extended structures like β-sheets or helical arrangements in the crystal lattice. iucr.orgtandfonline.com

The analysis of crystal structures of peptides containing Val and Ala residues, such as Boc-(D)Val-(D)Ala-Leu-Ala-OMe, has shown the formation of antiparallel β-sheet arrangements. tandfonline.com The specific conformation adopted in the solid state is influenced by a combination of intramolecular forces (e.g., steric hindrance, hydrogen bonds) and intermolecular packing forces. While the solid-state conformation may not always be identical to the predominant solution-state structure, it provides a crucial, high-resolution snapshot of a low-energy conformation and serves as an invaluable reference for interpreting spectroscopic data. psu.edu The crystal structures of related peptides often reveal preferred backbone torsion angles (φ, ψ) for Val and Ala residues, which can be used to model the likely conformations of this compound. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| tert-Butyloxycarbonyl-L-valyl-L-alanine benzyl (B1604629) ester | This compound |

| tert-Butyloxycarbonyl | Boc |

| Benzyl ester | OBn |

| Dimethylsulfoxide | DMSO |

| Chloroform-d | CDCl₃ |

| tert-Butyloxycarbonyl-L-phenylalanyl-L-leucine benzyl ester | Boc-Phe-Leu-OBzl |

| tert-Butyloxycarbonyl-D-valyl-D-alanyl-L-leucyl-L-alanine methyl ester | Boc-(D)Val-(D)Ala-Leu-Ala-OMe |

Analysis of Helical Motifs (e.g., α-helix, 310-helix, π-turn)

The conformational landscape of peptides is defined by the propensity of their backbones to adopt ordered secondary structures, among which helical motifs are predominant. For this compound and its extended analogues, the formation of α-helices, 3₁₀-helices, and π-turns is a subject of significant interest, dictated by sequence, length, and environmental factors.

The 3₁₀-helix is a common structural motif in short peptides, characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. wikipedia.org This results in a tighter, more compact helix with three residues per turn compared to the 3.6 residues of the classic α-helix. wikipedia.orgnih.gov In peptides containing conformationally constrained residues like α-aminoisobutyric acid (Aib), the 3₁₀-helix is particularly stable, especially in non-polar solvents. explorationpub.com Studies on oligomers such as -(Aib-Ala)n- have shown that the 3₁₀-helix is favored in shorter chains (six or fewer residues), while the α-helix becomes dominant in longer sequences. explorationpub.com The presence of a Val-Ala sequence within a larger peptide can contribute to the stability of such helical structures. For instance, NMR studies of a decapeptide containing a Val-Ala-Aib segment confirmed a continuous 3₁₀-helical conformation in chloroform (B151607), stabilized by multiple intramolecular hydrogen bonds. ias.ac.in

The α-helix , stabilized by i ← i+4 hydrogen bonds, is a hallmark of protein structure, but its formation in short, unprotected peptides is less common. However, in longer, protected peptide sequences, segments containing Val-Ala can be part of stable α-helical structures. nih.gov The transition from a 3₁₀-helix to an α-helix is often dependent on peptide length and solvent polarity, with longer peptides in polar solvents showing a greater tendency to form α-helices. explorationpub.com

A π-turn is a rarer helical feature involving an i ← i+5 hydrogen bond, creating a wider loop that encompasses four amino acid residues. nih.gov These turns are often found at the C-terminus of α-helices or 3₁₀-helices, acting as a capping motif. nih.gov An analysis of an octapeptide containing a Val-ΔPhe-Phe-Ala segment revealed a 3₁₀-helix at the N-terminus and a π-turn at the C-terminus, demonstrating how different helical motifs can coexist within the same molecule to facilitate chain reversal. tandfonline.com

The following table summarizes the key characteristics of these helical motifs relevant to peptide structures.

| Motif | Hydrogen Bonding Pattern | Residues per Turn | Key Characteristics |

| α-helix | i ← i+4 | 3.6 | Common in proteins and longer peptides; favored in polar solvents for longer chains. nih.govexplorationpub.com |

| 3₁₀-helix | i ← i+3 | 3.0 | Tighter helix, common in short peptides and at the termini of α-helices; stabilized by Aib residues and apolar solvents. wikipedia.orgexplorationpub.com |

| π-turn | i ← i+5 | 4.4 | Less common; often acts as a C-terminal capping motif for other helices. nih.govtandfonline.com |

Characterization of Hydrogen Bonding Networks (e.g., C₁₄, C₁₅)

Intramolecular hydrogen bonds are the cornerstone of peptide secondary structures, defining turns and helices. In the context of extended peptides containing this compound sequences, specific hydrogen-bonded ring structures, such as C₁₄ and C₁₅, are critical for stabilizing novel helical conformations, particularly when non-standard amino acids are incorporated.

A C₁₄ hydrogen bond corresponds to a ring closed by a hydrogen bond involving 14 atoms. This pattern is characteristic of an ααβ or βαα segment within a hybrid peptide, where α represents an α-amino acid and β represents a β-amino acid. researchgate.net The insertion of a β-amino acid into a standard α-peptide sequence expands the helical structure. For example, crystallographic analysis of an 11-residue peptide containing a Val-Ala-Phe-Aib segment followed by β-amino acids revealed the formation of two distinct C₁₄ hydrogen bonds, which helped maintain a continuous, albeit expanded, helical conformation. researchgate.net

The table below outlines these specific hydrogen bonding networks.

| Hydrogen Bond Type | Ring Size (Atoms) | Associated Peptide Segment | Significance |

| C₁₄ | 14 | ααβ or βαα | Stabilizes expanded helical turns in hybrid peptides containing both α- and β-amino acids. researchgate.netiisc.ac.in |

| C₁₅ | 15 | αββ | Accommodates consecutive β-amino acid insertions within a helical structure. researchgate.net |

Conformational Effects of D-Amino Acid Insertions

The strategic insertion of D-amino acids into a peptide sequence composed of L-amino acids is a powerful tool for modulating conformation and biological activity. A single stereochemical inversion can dramatically alter folding preferences, sometimes leading to helix termination or the nucleation of turns.

While incorporating a D-amino acid into a right-handed α-helix is energetically penalized, it is not prohibited. psu.edu The D-residue can adopt a right-handed helical (αR) conformation, allowing the helix to continue, as seen in a decapeptide where a D-Ala residue was successfully incorporated into a right-handed helical structure. psu.edupnas.org However, the effect is highly context-dependent. In some cases, the insertion of a D-amino acid can induce a local conformational change to a left-handed helical (αL) conformation, which can act as a helix terminator, often through a Schellman motif. pnas.orgresearchgate.net

The position of the D-amino acid is critical. Studies on poly-alanine peptides have shown that a D-amino acid insertion can cause a switch from an α-helix to a 3₁₀-helix or even a random coil, depending on its location within the chain. pacific.edu For instance, in a Cys-(Ala)₅ peptide, placing a D-Ala at different positions resulted in varied outcomes: some sequences maintained the α-helix, others converted to a 3₁₀-helix, and still others became disordered. pacific.edu

Furthermore, specific dipeptide sequences containing a D-amino acid are known to nucleate β-turns, which reverse the direction of the peptide backbone. The Aib-D-Ala segment, for example, is used to generate stable β-hairpins by promoting a type I' β-turn. psu.eduresearchgate.net This contrasts with the behavior of a similar all-L peptide segment, which might prefer a helical or extended conformation. The insertion of D-amino acids is therefore a versatile strategy for precise conformational control in peptide design. psu.edunih.gov

| D-Amino Acid Insertion Context | Resulting Conformational Effect | Example |

| Within a right-handed helix | Can be accommodated with an energetic penalty, or can terminate the helix. | D-Ala in a decapeptide maintains the helix psu.edu; D-Ala at the C-terminus can induce a terminating Schellman motif. pnas.org |

| Position-dependent in a sequence | Can switch between α-helix, 3₁₀-helix, or random coil. | D-Ala insertion in Cys-(Ala)₅ peptides leads to different structures based on position. pacific.edu |

| In a turn-promoting sequence | Can nucleate specific turn types (e.g., β-turns). | Aib-D-Ala segment nucleates type I' β-turns to form β-hairpins. psu.eduresearchgate.net |

Influence of Solvent Environment on Peptide Conformation

Comparative Studies in Apolar vs. Polar Solvents

The conformation of a peptide is not an intrinsic property but is the result of a delicate balance between intramolecular forces (like hydrogen bonds) and intermolecular interactions with the solvent. This is particularly evident when comparing peptide behavior in apolar versus polar solvents. This compound and its derivatives exhibit distinct conformational preferences depending on the hydrogen-bonding capacity and polarity of the surrounding medium.

In apolar solvents like chloroform (CDCl₃), which are weakly interacting, intramolecular hydrogen bonds are favored. rsc.org This environment promotes the formation of compact, folded structures such as β-turns and 3₁₀-helices, where the peptide backbone can satisfy its hydrogen-bonding potential internally. ias.ac.inrsc.org For example, a decapeptide containing a Val-Ala segment remains monomeric and adopts a stable 3₁₀-helical conformation in the polar solvent dimethyl sulfoxide (B87167) (DMSO), but in chloroform, it associates at higher concentrations, suggesting that the apolar environment drives intermolecular interactions once intramolecular stability is achieved. ias.ac.in The driving force for such aggregation in apolar media is often the solvophobic nature of the amide groups. rjpbcs.com

In polar, hydrogen-bonding solvents like DMSO or water, the solvent molecules actively compete for the amide NH and carbonyl C=O groups. rsc.org This competition can disrupt or weaken intramolecular hydrogen bonds that would be stable in an apolar environment. As a result, peptides often adopt more extended or open conformations in polar solvents. nih.gov For instance, vibrational circular dichroism (VCD) studies on a Boc-Val-Phe-nPr peptide showed that structures stabilized by intramolecular hydrogen bonds were significant in chloroform but were disrupted in DMSO, where the peptide instead formed hydrogen bonds with the solvent. rsc.org The increased polarity of the environment can favor different secondary structures; for example, longer peptides are more likely to form α-helices in polar solvents. explorationpub.com

| Solvent Type | Primary Interaction | Favored Conformations | Example Finding |

| Apolar (e.g., Chloroform) | Intramolecular H-bonds | Compact, folded structures (β-turns, 3₁₀-helices) | Intramolecular H-bonds in Boc-Val-Phe-nPr persist. rsc.org |

| Polar (e.g., DMSO, Water) | Solute-solvent H-bonds | Extended, open conformations; α-helices for longer chains | Intramolecular H-bonds are disrupted in favor of interactions with solvent molecules. rsc.orgnih.gov |

Solute-Solvent Interaction Dynamics and Conformational Equilibrium

The relationship between a peptide and its solvent environment is dynamic, involving a continuous interplay that establishes a conformational equilibrium. This equilibrium is dictated by the thermodynamics of solute-solvent interactions, where the final preferred conformation minimizes the free energy of the entire system.

Molecular dynamics simulations and spectroscopic studies reveal that peptides like those containing Val-Ala exist not as a single static structure but as an ensemble of rapidly interconverting conformers. nih.gov The population of each conformer in the ensemble is determined by the solvent. In water, small alanine-containing peptides predominantly populate polyproline II (PII) and α-helical (αR) regions of the Ramachandran plot. nih.gov In a nonpolar solvent like carbon tetrachloride, however, the equilibrium shifts dramatically to favor conformations with internal hydrogen bonds, such as seven-membered rings (C₇ or γ-turns). nih.gov

The dynamics of these interactions occur on a picosecond timescale. The formation of stable intramolecular hydrogen-bonded rings is a rapid process, but these structures are in constant competition with solvent molecules. nih.gov In polar solvents, the interaction starts at the most accessible amide functions, which can trigger a cooperative conformational change along the backbone to accommodate further solvent interactions. d-nb.info The nitroxide g-tensor values in electron spin resonance (ESR) experiments are highly sensitive to environmental polarity and hydrogen bonding, providing a direct probe of these solute-solvent interactions. plos.org

Ultimately, the conformational equilibrium is a trade-off. Folding in a nonpolar solvent can lower the intramolecular electrostatic energy, but this is offset by less favorable peptide-solvent polar interactions compared to water. nih.gov This complex balance governs the peptide's final structural preference and its propensity to partition between different environments.

Biochemical and Enzymatic Research Applications of Boc Val Ala Obn

Role in Enzyme Inhibitor Design and Research

Studies of Structure-Activity Relationships for Enzyme Inhibition (in vitro)

The investigation of structure-activity relationships (SAR) is fundamental to designing potent and selective enzyme inhibitors. While specific SAR studies focusing exclusively on Boc-Val-Ala-OBn are not extensively documented in dedicated publications, the principles of its design and the known activities of related peptides provide significant insights into its potential role in this area of research. The Val-Ala sequence is recognized by various proteases, and modifications to this core, as well as to the terminal protecting groups, can drastically alter its inhibitory potential.

Research into inhibitors for angiotensin-converting enzyme (ACE) has demonstrated the importance of the C-terminal tripeptide sequence in determining inhibitory potency. For instance, the peptide Val-Ala-Pro was found to be a more potent inhibitor of ACE than its parent hexapeptide, Phe-Phe-Val-Ala-Pro, with an IC50 value of 2.0 µM. tandfonline.com The stereochemistry of the amino acid residues is also critical; substituting the natural L-Valine with D-Valine in the Val-Ala-Pro sequence resulted in a dramatic loss of inhibitory activity, with the IC50 value increasing to 550 µM. tandfonline.com This highlights the specific conformational requirements of the enzyme's active site.

The table below summarizes the inhibitory activities of related peptide sequences against ACE, illustrating the principles of SAR.

| Compound | Enzyme | IC50 (µM) |

| Phe-Phe-Val-Ala-Pro | ACE | 6.0 |

| Val-Ala-Pro | ACE | 2.0 |

| D-Val-Ala-Pro | ACE | 550 |

This table illustrates how modifications to a peptide sequence can significantly impact its enzyme inhibitory activity, a core concept in structure-activity relationship studies. Data sourced from reference tandfonline.com.

Application in In Vitro Biochemical Assays and Screening Platforms

This compound and related compounds are valuable reagents in the development and execution of in vitro biochemical assays, particularly for the characterization of proteases and the screening of potential inhibitors. The Val-Ala dipeptide sequence is a known substrate for certain classes of proteases, such as cathepsins. iris-biotech.de

A primary application of such peptides is in the design of cleavable linkers for antibody-drug conjugates (ADCs). iris-biotech.debroadpharm.com The Val-Ala linker is stable in human plasma but is efficiently cleaved by lysosomal proteases like cathepsin B upon internalization into a target cell. iris-biotech.de In comparative studies, the Val-Ala linker was found to be cleaved by isolated cathepsin B at approximately half the rate of the commonly used Val-Cit (valine-citrulline) linker. iris-biotech.de However, the Val-Ala linker possesses the advantage of lower hydrophobicity, which can help prevent aggregation issues during ADC manufacturing. iris-biotech.de The Boc-protected precursor, Boc-Val-Ala-OH, is a key intermediate in the synthesis of these linkers. broadpharm.com

Furthermore, peptide sequences like Val-Ala can be incorporated into fluorogenic or colorimetric substrates for protease activity assays. For example, a related peptide, Alloc-Val-Ala-PAB-OH, serves as a substrate in protease assays where enzymatic cleavage liberates a reporter molecule, leading to a detectable signal. This principle is widely used in high-throughput screening (HTS) platforms to identify new protease inhibitors. An assay for the protease TMPRSS2, for instance, was developed using the fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC. nih.gov In such an assay, the cleavage of the peptide by the enzyme releases the fluorescent aminomethylcoumarin (AMC) group, and the rate of fluorescence increase is proportional to enzyme activity. Inhibitors of the enzyme will slow down this rate.

The data table below compares the cleavage rates of different dipeptide linkers by cathepsin B, demonstrating their utility as substrates in enzymatic assays.

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Key Characteristic |

| Val-Cit | Higher | High stability |

| Val-Ala | Lower (approx. 50% of Val-Cit) | Lower hydrophobicity |

| Phe-Lys | Most Rapid | Lower stability |

This table compares the enzymatic cleavage of different dipeptide linkers, highlighting the specific properties of the Val-Ala sequence in a biochemical assay context. Data interpreted from reference iris-biotech.de.

Computational and Theoretical Investigations on Boc Val Ala Obn

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. frontiersin.org For Boc-Val-Ala-OBn, MD simulations are instrumental in exploring its vast conformational space, which is critical for understanding its physicochemical and biological properties. High-temperature MD simulations can be particularly effective for broader conformational searches. nih.gov

Prediction of Solution-State Conformations and Conformational Transitions

In solution, peptides like this compound exist as an ensemble of interconverting conformations rather than a single static structure. ias.ac.in MD simulations can predict the preferred conformations in different solvent environments and map the transitions between them. nih.gov For instance, simulations can reveal whether the peptide backbone tends to adopt extended structures or folded conformations, such as β-turns or γ-turns. nih.govpsu.edu The dynamic nature of these simulations allows for the observation of transitions between different conformational states, providing a more realistic picture of the peptide's behavior in solution compared to static, single-structure models. plos.org The choice of solvent in the simulation is crucial, as protic solvents can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, significantly altering the conformational equilibrium. nih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Dynamics

Hydrogen bonds are key determinants of peptide structure and stability. ustc.edu.cn MD simulations allow for a detailed analysis of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding dynamics. mdpi.commdpi.com Intramolecular hydrogen bonds, such as those forming β-turns (a C10-hydrogen bonded ring) or γ-turns, play a significant role in stabilizing folded conformations. iisc.ac.in The stability and lifetime of these bonds can be quantified from the simulation trajectories.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ajrconline.orgnih.govacs.org It provides a theoretical framework for understanding the energetics, reactivity, and spectroscopic properties of compounds like this compound.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. nih.gov This allows for the identification of transition states and the calculation of activation energy barriers, providing insights into reaction kinetics. rsc.org For example, in peptide synthesis or modification reactions involving this compound, DFT can be used to model the step-by-step process of bond formation and cleavage. nih.gov It can help in understanding the role of catalysts and predicting the regioselectivity and stereoselectivity of reactions. rsc.orgdiva-portal.org By calculating the relative energies of intermediates and transition states, researchers can evaluate different possible reaction pathways and determine the most favorable one. nih.gov

| Parameter | Description | Typical Application in this compound Studies |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Predicting the feasibility and rate of a chemical transformation involving the peptide. nih.govrsc.org |

| Reaction Energy (ΔG) | The overall free energy change of a reaction. | Determining if a reaction is spontaneous (exergonic) or non-spontaneous (endergonic). nih.gov |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction coordinate. | Understanding the critical geometry for bond-making and bond-breaking processes. rsc.orgdiva-portal.org |

| Intermediate (Int) Geometry | The structure of a stable species formed during a multi-step reaction. | Identifying key intermediates that influence the overall reaction pathway. nih.govrsc.org |

Prediction of Spectroscopic Parameters (e.g., NMR, VCD) for Experimental Validation

A key application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures. hebmu.edu.cn For flexible molecules like this compound, this often involves calculating the spectra for multiple low-energy conformers and generating a Boltzmann-averaged spectrum for comparison with the experimental one. hebmu.edu.cnnih.gov

Nuclear Magnetic Resonance (NMR): DFT can accurately predict NMR chemical shifts (δ) and scalar coupling constants (J). This is invaluable for assigning signals in experimental spectra and for determining the relative configuration and dominant solution-state conformation of the peptide. hebmu.edu.cn

Vibrational Circular Dichroism (VCD): VCD spectroscopy is highly sensitive to the stereochemistry and conformation of chiral molecules. mdpi.com DFT calculations can simulate the VCD and infrared (IR) spectra of different conformers of this compound. acs.orgmdpi.com By comparing the calculated spectra with experimental ones, the absolute configuration and the predominant solution conformation can be determined with a high degree of confidence. mdpi.com

| Spectroscopic Technique | Predicted Parameter | Information Gained for this compound |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | 3D structure, relative configuration, conformational dynamics. ias.ac.inhebmu.edu.cn |

| VCD/IR | Vibrational Frequencies, Rotational Strengths | Absolute configuration, dominant solution conformation, hydrogen bonding patterns. mdpi.comacs.org |

Molecular Docking Studies with Enzyme Active Sites